N-(1-Methoxypropan-2-yl)-2-(propan-2-yl)aniline
Description
N-(1-Methoxypropan-2-yl)-2-(propan-2-yl)aniline is a substituted aniline derivative featuring a methoxypropan-2-yl group on the nitrogen atom and an isopropyl group at the ortho position of the benzene ring. The molecular formula is inferred as C₁₃H₂₁NO, with an estimated molecular weight of 207.31 g/mol (calculated by adding the isopropyl group’s mass to the base compound in ). Though direct data on this compound are sparse, analogous structures suggest applications in pharmaceutical intermediates or ligand design .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-propan-2-ylaniline |
InChI |
InChI=1S/C13H21NO/c1-10(2)12-7-5-6-8-13(12)14-11(3)9-15-4/h5-8,10-11,14H,9H2,1-4H3 |
InChI Key |
JZFCCQFUYJUVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(C)COC |
Origin of Product |
United States |
Biological Activity
N-(1-Methoxypropan-2-yl)-2-(propan-2-yl)aniline, a derivative of aniline, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. With the molecular formula C13H21NO, this compound is recognized for its possible applications in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and case studies.
Chemical Structure and Properties
The compound's structure is defined by the substitution of the nitrogen atom with a 1-methoxypropan-2-yl group and a propan-2-yl group. This specific arrangement influences its reactivity and biological activity, making it a valuable subject for further study.
Structural Formula
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail these activities.
Antimicrobial Properties
Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential use as an antimicrobial agent. The mechanism likely involves interference with microbial cell wall synthesis or function.
Anticancer Properties
The anticancer activity of this compound is attributed to its ability to inhibit specific enzymes involved in cell proliferation. Research indicates that it may target pathways related to tumor growth and metastasis.
The compound's mechanism of action involves:
- Enzyme Inhibition : It may inhibit enzymes that play critical roles in cell cycle regulation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that promote cancer cell survival.
Research Findings
A variety of studies have been conducted to investigate the biological activities of this compound. Below are notable findings:
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. | |
| Anticancer Activity | Showed low micromolar GI50 values in human breast cancer cell lines (MDA-MB-468). | |
| Mechanism Exploration | Identified enzyme targets involved in cell proliferation inhibition. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
- Cancer Cell Line Testing : In vitro testing on MDA-MB-468 and HT29 cell lines revealed that this compound caused a dose-dependent reduction in cell viability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
N-Substituent Effects Methoxypropan-2-yl vs. However, the isopropyl group in N-isopropylaniline contributes to greater hydrophobicity, favoring lipid membrane permeability .
Ring Substituent Impact
- Ortho-Isopropyl vs. Chloro/Methyl ():
The ortho-isopropyl group in the target compound introduces steric hindrance, which may slow electrophilic substitution reactions compared to electron-withdrawing groups (e.g., chloro in ). Conversely, methyl or methoxy groups (e.g., in ) activate the ring for reactions like nitrosation or coupling.
Synthetic Routes
- The target compound may be synthesized via reductive amination, analogous to the method for N-benzyl-5-methyl-2-(methoxycarbonyl)aniline (77% yield using NaBH₄/AcOH) . In contrast, nitrosoaniline derivatives () employ palladium-catalyzed C–H activation, highlighting divergent reactivity based on functional groups.
Thermal and Stability Profiles
- While the target compound’s boiling point is undocumented, N-(1-Methoxypropan-2-yl)aniline (base structure) requires inert atmosphere storage, suggesting sensitivity to oxidation . Nitroso derivatives () are thermally unstable, decomposing above 150°C, whereas brominated analogs () exhibit higher stability.
Preparation Methods
Mitsunobu Reaction-Based Alkylation
The Mitsunobu reaction is a cornerstone for constructing ethers and amines via alcohol coupling. Adapted from methodologies in and, this approach employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate N-alkylation of 2-isopropylaniline with 1-methoxypropan-2-ol.
Procedure :
- Reagents : 2-Isopropylaniline (1 equiv), 1-methoxypropan-2-ol (1.2 equiv), DIAD (1.1 equiv), PPh₃ (1.1 equiv).
- Conditions : Anhydrous toluene, N₂ atmosphere, 0–10°C initial addition, reflux at 110°C for 12–24 hours.
- Workup : Concentration under vacuum, purification via silica gel chromatography (ethyl acetate/hexane gradient).
Key Insights :
- The reaction proceeds via in situ formation of an alkoxyphosphonium ion, enabling nucleophilic attack by the aniline’s amine group.
- Yields exceeding 70% are achievable, with minimal racemization due to the reaction’s SN2 mechanism.
Limitations :
Epoxide Ring-Opening with Aniline Derivatives
Epichlorohydrin-derived epoxides offer a pathway to β-amino alcohols, which can be cyclized to aziridines and hydrogenated to target amines. This method, detailed in, was adapted for this compound.
Procedure :
- Epoxide Synthesis : React (R)-epichlorohydrin with 2-isopropylaniline in methanol (1:1.5 molar ratio) at 60–80°C for 6–8 hours.
- Ring-Opening : Add crushed KOH at 0–25°C to form (R)-1-((2-isopropylphenyl)amino)-3-methoxypropan-2-ol.
- Aziridine Formation : Treat with DIAD/PPh₃ in toluene to induce cyclization.
- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) yields the final product.
Key Insights :
- Enantiomeric excess >99% is achievable using enantiopure epichlorohydrin.
- Aziridine intermediates enhance stereochemical control, critical for agroactive compounds.
Limitations :
- Multi-step synthesis reduces overall yield (40–50%).
- Requires handling of hazardous epichlorohydrin.
Nucleophilic Substitution with Methoxypropan-2-yl Halides
Direct alkylation using methoxypropan-2-yl halides (e.g., chloride or bromide) provides a straightforward route. This method, inferred from, leverages SN2 displacement under basic conditions.
Procedure :
- Reagents : 2-Isopropylaniline (1 equiv), 1-methoxy-2-chloropropane (1.5 equiv), K₂CO₃ (2 equiv).
- Conditions : Reflux in acetonitrile or DMF at 80–100°C for 24–48 hours.
- Workup : Aqueous extraction, drying (MgSO₄), and column chromatography.
Key Insights :
- Polar aprotic solvents (DMF) enhance reaction rates by stabilizing transition states.
- Yields range from 50–65%, with byproducts from over-alkylation or elimination.
Limitations :
- Steric hindrance from the isopropyl group slows kinetics.
- Competing E2 elimination necessitates careful temperature control.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess | Scalability | Cost |
|---|---|---|---|---|
| Mitsunobu Reaction | 70–80 | Low | Moderate | High |
| Epoxide Ring-Opening | 40–50 | >99% | Low | Medium |
| Nucleophilic Substitution | 50–65 | N/A | High | Low |
- Mitsunobu Reaction : Preferred for laboratory-scale synthesis due to high yields but prohibitive for industrial use.
- Epoxide Ring-Opening : Ideal for enantioselective synthesis but requires specialized equipment.
- Nucleophilic Substitution : Cost-effective for bulk production despite moderate yields.
Advanced Catalytic and Asymmetric Approaches
Transition Metal-Catalyzed Amination
Palladium or copper catalysts enable C–N bond formation under milder conditions. For example, Buchwald-Hartwig amination could couple 2-isopropylaniline with methoxypropan-2-yl halides.
Procedure :
- Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
- Conditions : Toluene, 100°C, 24 hours.
- Yield : ~60% (extrapolated from).
Advantages :
- Functional group tolerance and milder conditions.
- Potential for asymmetric variants using chiral ligands.
Industrial-Scale Considerations
Large-scale production favors nucleophilic substitution due to reagent availability and lower catalyst costs. However, waste streams from halide byproducts (e.g., KCl) necessitate efficient recycling systems. Continuous flow reactors could enhance the epoxide ring-opening method’s viability by improving heat and mass transfer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
